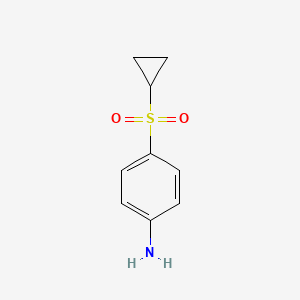

4-(Cyclopropanesulfonyl)aniline

描述

The Significance of Sulfonamide Functional Groups in Contemporary Chemical Synthesis

The sulfonamide functional group, characterized by the structure R−S(=O)₂−NR₂, is a cornerstone in medicinal chemistry and drug development. wikipedia.orgajchem-b.com First recognized for its therapeutic potential with the advent of sulfa drugs, this moiety has since been incorporated into a vast array of pharmaceuticals. ajchem-b.comresearchgate.net Its significance stems from several key attributes, including its chemical stability, ability to form strong hydrogen bonds, and its role as a bioisostere for other functional groups like carboxylic acids. thieme-connect.comresearchgate.net

In contemporary chemical synthesis, sulfonamides are valued as versatile building blocks. ajchem-b.com The classic method for their preparation involves the reaction of a sulfonyl chloride with an amine. wikipedia.org However, modern advancements have led to more efficient and greener synthetic routes, such as the direct oxidative coupling of thiols and amines and copper-catalyzed decarboxylative halosulfonylation. rsc.orgacs.org Beyond pharmaceuticals, sulfonamides are also utilized in the creation of dyes and plasticizers. researchgate.net Their rigid structure often results in crystalline derivatives, a property historically used for the identification of amines. wikipedia.org The functional group's inherent stability towards hydrolysis and metabolic processes makes it an attractive feature in the design of durable therapeutic agents. thieme-connect.comresearchgate.net

The Role of Cyclopropyl (B3062369) Groups in Modulating Molecular Properties and Reactivity

The cyclopropyl group, a three-membered carbon ring, is a unique structural element used by chemists to fine-tune the properties of molecules. fiveable.meiris-biotech.de Its defining feature is significant ring strain, with bond angles of approximately 60° instead of the ideal 109.5°. ontosight.aiwikipedia.org This strain imparts distinct electronic and physical properties. The C-C bonds have partial double-bond character, and the C-H bonds are shorter and stronger, which can reduce a molecule's susceptibility to oxidative metabolism by enzymes like cytochrome P450. fiveable.mehyphadiscovery.com

In medicinal chemistry, the incorporation of a cyclopropyl moiety is a strategic tool for modulating a drug's pharmacological profile. iris-biotech.de It can introduce conformational constraints, helping to lock a molecule into a bioactive shape for more favorable binding to a biological target. iris-biotech.de Furthermore, replacing other alkyl or aryl groups with a cyclopropyl ring can alter lipophilicity and metabolic stability. iris-biotech.de For instance, substituting an N-ethyl group, which is prone to oxidation, with an N-cyclopropyl group can enhance a compound's metabolic robustness. iris-biotech.de This strategic use of the cyclopropyl ring is evident in numerous FDA-approved drugs. hyphadiscovery.com

Contextualizing 4-(Cyclopropanesulfonyl)aniline within Aromatic Amine and Sulfonamide Chemistry

This compound is a molecule that embodies the integration of the aforementioned functional groups. Its structure consists of an aniline (B41778) core (an aminobenzene ring) where the hydrogen at the para-position (position 4) is substituted by a cyclopropanesulfonyl group. This places the compound squarely within the chemical class of aromatic sulfonamides. nih.gov The general formula for a sulfonamide is R−SO₂NR'R'', and in this case, the 'R' group is a cyclopropyl ring, and the nitrogen is part of the aniline moiety. wikipedia.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 4-(cyclopropylsulfonyl)aniline |

| Molecular Formula | C₉H₁₁NO₂S |

| InChI Key | JRPZKEUELSTMFP-UHFFFAOYSA-N |

| Physical Form | Solid |

| Purity | 98% |

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Emerging Research Trajectories for Sulfonamide-Aniline Hybrid Systems

A significant trend in modern drug discovery is the development of hybrid molecules, where two or more distinct pharmacophoric units are combined into a single compound to achieve enhanced or synergistic biological activity. nih.govfrontiersin.org Sulfonamide-aniline systems are at the forefront of this research, particularly in the development of agents for complex diseases like cancer and inflammatory conditions. nih.govfrontiersin.org

The core idea is to leverage the well-established biological activities of the sulfonamide scaffold and combine it with other active moieties. nih.gov Recent research has focused on creating sulfonamide hybrids with components like pyrimidine, quinoline, and indole (B1671886) to target multiple pathways involved in disease progression. frontiersin.orgnih.govresearchgate.net For example, new dihydropyrimidine/sulfonamide hybrids have been investigated as dual inhibitors of enzymes involved in inflammation. frontiersin.org These hybrid strategies aim to produce compounds with improved efficacy and potentially overcome challenges such as drug resistance. nih.gov The exploration of such sulfonamide-based hybrid systems continues to be a promising and active area of chemical and medicinal research. researchgate.net

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Sulfamethazine |

| Sulfadiazine |

| Cabozantinib |

| Foretinib |

| Golvatinib |

| Trovafloxacin |

| Risdiplam |

| Acetazolamide |

| Hydrochlorothiazide |

Reactions at the Aniline Nitrogen

The presence of a lone pair of electrons on the nitrogen atom of the aniline group makes it a primary site for nucleophilic attack and derivatization.

Acylation and Amidation Reactions

The aniline nitrogen of this compound can readily undergo acylation and amidation reactions when treated with acylating agents such as acyl chlorides or carboxylic anhydrides. These reactions typically proceed in the presence of a base to neutralize the hydrogen halide or carboxylic acid byproduct. The resulting N-acylated derivatives are important intermediates in organic synthesis. The general scheme for these reactions involves the nucleophilic attack of the aniline nitrogen on the electrophilic carbonyl carbon of the acylating agent.

While specific examples for this compound are not extensively documented in publicly available literature, the reactivity is analogous to that of other substituted anilines. The reaction conditions can be tailored to achieve high yields of the desired amide products.

Table 1: General Conditions for Acylation and Amidation of Anilines

| Acylating Agent | Catalyst/Base | Solvent | General Product |

| Acyl Chloride | Pyridine, Triethylamine | Dichloromethane, Chloroform | N-Aryl Amide |

| Carboxylic Anhydride (B1165640) | Sodium Acetate, Pyridine | Acetic Anhydride (solvent) | N-Aryl Amide |

| Carboxylic Acid | DCC, EDC | Dichloromethane, DMF | N-Aryl Amide |

DCC: Dicyclohexylcarbodiimide, EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, DMF: Dimethylformamide

Reductive Amination and Imine Formation

Reductive amination provides a pathway to N-alkylated derivatives of this compound. This two-step process typically involves the initial formation of an imine or enamine intermediate through the reaction with an aldehyde or ketone, followed by in-situ reduction. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).

The initial step of imine formation is often catalyzed by a mild acid. The subsequent reduction of the imine yields the corresponding secondary or tertiary amine. The choice of reducing agent is crucial to prevent the reduction of the aldehyde or ketone starting material.

Reactions with Aldehydes and Ketones (Schiff's Bases)

The condensation reaction between this compound and aldehydes or ketones leads to the formation of Schiff bases, also known as imines. This reaction is typically carried out under acidic or basic conditions and often involves the removal of water to drive the equilibrium towards the product. The resulting Schiff bases are characterized by a carbon-nitrogen double bond. These compounds are versatile intermediates and can be used in various subsequent transformations, including reduction to amines or as ligands in coordination chemistry.

The formation of Schiff bases from anilines is a well-established reaction, and it is expected that this compound would react similarly with a variety of carbonyl compounds.

Electrophilic Aromatic Substitution on the Benzene Ring

The benzene ring of this compound is susceptible to electrophilic aromatic substitution, a class of reactions that includes halogenation, nitration, and sulfonation. The regiochemical outcome of these reactions is dictated by the directing effects of the existing substituents.

Directing Effects of the Aniline and Sulfonyl Groups

The two substituents on the benzene ring, the amino group (-NH₂) and the cyclopropanesulfonyl group (-SO₂-c-Pr), exert opposing electronic effects.

Anilino Group (-NH₂): The amino group is a powerful activating group and an ortho, para-director. The lone pair of electrons on the nitrogen atom can be delocalized into the benzene ring through resonance, increasing the electron density at the ortho and para positions and making them more susceptible to electrophilic attack.

Cyclopropanesulfonyl Group (-SO₂-c-Pr): The sulfonyl group is a strong deactivating group and a meta-director. The sulfur atom is in a high oxidation state and is highly electronegative, withdrawing electron density from the benzene ring through both inductive and resonance effects. This deactivation makes the ring less reactive towards electrophiles and directs incoming electrophiles to the meta position relative to the sulfonyl group.

Controlled Monosubstitution and Regioselectivity

Due to the strong activating nature of the amino group, electrophilic aromatic substitution reactions on this compound are expected to be facile. The primary products of monosubstitution will be those where the electrophile adds to the positions ortho to the amino group (and meta to the sulfonyl group).

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Product(s) |

| Bromination | Br₂/FeBr₃ or Br₂/CH₃COOH | 2-Bromo-4-(cyclopropanesulfonyl)aniline |

| Nitration | HNO₃/H₂SO₄ | 2-Nitro-4-(cyclopropanesulfonyl)aniline |

| Sulfonation | Fuming H₂SO₄ | 2-Amino-5-(cyclopropanesulfonyl)benzenesulfonic acid |

It is important to note that under harsh reaction conditions, polysubstitution can occur. To achieve controlled monosubstitution, milder reaction conditions and protecting group strategies are often employed. For instance, the amino group can be acetylated to form an acetanilide, which is less activating and can help to control the regioselectivity and prevent over-reaction. The acetyl group can then be removed by hydrolysis to regenerate the aniline.

Transformations Involving the Cyclopropanesulfonyl Moiety

The cyclopropanesulfonyl group, while generally stable, can be induced to react under specific conditions, offering pathways to novel structures. These transformations can target the sulfonyl group itself or the strained three-membered ring.

The sulfonyl group in this compound is a key site for chemical modification. While direct reactions on the sulfonyl group of this specific molecule are not extensively documented in publicly available literature, the reactivity can be inferred from the well-established chemistry of analogous aryl and alkyl sulfonyl chlorides and sulfonamides.

One of the primary transformations of a sulfonyl group is its conversion to a sulfonyl chloride. Although this compound itself is a sulfonamide derivative, related cyclopropanesulfonyl chlorides are known to be prepared from the corresponding cyclopropyl Grignard reagent and sulfuryl chloride. chemicalbook.com These sulfonyl chlorides are versatile intermediates. sigmaaldrich.com For instance, they can be reduced to the corresponding sulfinamide, which is a valuable synthon in asymmetric synthesis. pharmaguideline.com The general reaction involves the in situ reduction of the sulfonyl chloride in the presence of an amine.

Furthermore, the sulfonyl group can participate in cross-coupling reactions. While typically aryl halides are the electrophilic partners, recent advancements have shown that sulfones can also act as electrophiles in nickel-catalyzed cross-coupling reactions, such as the Kumada-Tamao-Corriu coupling with Grignard reagents. bohrium.com This opens up the possibility of replacing the cyclopropanesulfonyl moiety with other functional groups.

Table 1: Potential Reactions at the Sulfonyl Group of this compound Analogs

| Reaction Type | Reagents and Conditions | Product Type | Potential Application |

| Reduction to Sulfinamide | PPh3, Et3N, CH2Cl2, 0 °C to rt | Cyclopropanesulfinamide | Chiral auxiliary |

| Cross-Coupling (Kumada) | Aryl Grignard, NiBr2(DMPMA)2, THF | Biaryl | C-C bond formation |

Data in this table is inferred from the reactivity of analogous sulfonyl chlorides and sulfones.

The ring-opening is typically initiated by a nucleophile attacking one of the cyclopropyl carbons, leading to the cleavage of a C-C bond and the formation of a stabilized carbanion, which can then be trapped by an electrophile. The regioselectivity of the ring-opening is influenced by both steric and electronic factors. In the case of cyclopropanes activated by a sulfonyl group, the attack often occurs at the carbon atom distal to the sulfonyl group.

Various nucleophiles can induce the ring-opening, including amines, thiols, and carbanions. The reaction conditions often involve the use of a Lewis acid to further activate the cyclopropane ring. For instance, the reaction of donor-acceptor cyclopropanes with anilines can lead to the formation of γ-amino esters after ring opening and subsequent functionalization. slideshare.net

Table 2: Potential Ring-Opening Reactions of the Cyclopropane Moiety

| Nucleophile | Catalyst/Conditions | Potential Product |

| Aniline | Lewis Acid (e.g., Sc(OTf)3) | γ-Anilino sulfone |

| Thiophenol | Base (e.g., NaH) | γ-Thiophenyl sulfone |

| Malonate ester | Base (e.g., NaOEt) | γ-Malonyl sulfone |

Data in this table is inferred from the reactivity of analogous donor-acceptor cyclopropanes.

Transition metal-catalyzed reactions provide a powerful tool for the functionalization of cyclopropanes, including those bearing a sulfonyl group. These reactions can proceed via different mechanisms, including oxidative addition of a C-C bond to the metal center or through the formation of cyclopropyl radicals. While direct examples with this compound are scarce, the broader literature on cyclopropyl sulfones suggests several potential transformations. acs.orgorganic-chemistry.org

One common approach involves the cross-coupling of cyclopropyl halides with various partners. For instance, copper-catalyzed enantioconvergent radical cross-coupling of racemic cyclopropyl halides with terminal alkynes has been reported to produce chiral alkynyl cyclopropanes. nih.gov Although this involves a cyclopropyl halide rather than a sulfone, it highlights the potential for C-C bond formation at the cyclopropane ring.

More directly relevant are nickel-catalyzed cross-coupling reactions that utilize sulfones as electrophiles. bohrium.com These reactions, often proceeding with high enantiospecificity, allow for the coupling of cyclic alkyl sulfones with Grignard reagents. chemrxiv.org This suggests that under appropriate catalytic conditions, the cyclopropyl group in this compound could potentially be coupled with various organometallic reagents.

Structure

3D Structure

属性

IUPAC Name |

4-cyclopropylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c10-7-1-3-8(4-2-7)13(11,12)9-5-6-9/h1-4,9H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRPZKEUELSTMFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001297498 | |

| Record name | 4-(Cyclopropylsulfonyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001297498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1147558-13-1 | |

| Record name | 4-(Cyclopropylsulfonyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1147558-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Cyclopropylsulfonyl)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001297498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of 4 Cyclopropanesulfonyl Aniline

Triazole System Integration and Positional Effects

The integration of the 4-(cyclopropanesulfonyl)aniline moiety into triazole ring systems represents an area of interest in medicinal chemistry and materials science, owing to the unique physicochemical properties conferred by the cyclopropanesulfonyl group. However, a comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of specific studies detailing the direct synthesis and reactivity of this compound in the formation of triazoles.

General principles of triazole synthesis, particularly the widely utilized Huisgen 1,3-dipolar cycloaddition (often referred to as "click chemistry"), suggest that this compound could, in principle, serve as a precursor for triazole-containing compounds. nih.govbiochempeg.com This would typically involve the conversion of the aniline (B41778) group to an azide (B81097), forming 1-azido-4-(cyclopropanesulfonyl)benzene, which could then react with various alkynes to yield 1,2,3-triazole derivatives.

The reactivity of the resulting 4-(cyclopropanesulfonyl)phenyl azide in such cycloaddition reactions would be influenced by the electronic nature of the cyclopropanesulfonyl group. Sulfonyl groups are generally electron-withdrawing, which can affect the energy levels of the azide's frontier molecular orbitals and, consequently, the rate and regioselectivity of the cycloaddition reaction.

While specific experimental data for the triazole derivatization of this compound is not available in the reviewed literature, related research on other sulfonyl-containing aromatic compounds provides some insight. For instance, studies on the synthesis of 4-sulfonyl-1,2,3-triazoles have been reported, although these have utilized different starting materials, such as sodium p-toluenesulfinate, rather than a sulfonyl-substituted aniline.

The lack of specific research on this topic highlights a potential area for future investigation. Detailed studies on the synthesis of triazoles from this compound would be necessary to generate the specific data required for a thorough analysis of its reactivity and the positional effects of the cyclopropanesulfonyl group. Such research would involve the synthesis of the corresponding azide, its reaction with a variety of alkynes under different catalytic conditions (e.g., copper-catalyzed or strain-promoted azide-alkyne cycloaddition), and the characterization of the resulting triazole products. nih.gov This would allow for the creation of data tables detailing reaction yields, regioselectivity, and spectroscopic information, which are currently unavailable.

Computational Chemistry and Molecular Modeling Studies

Conformational Analysis and Intramolecular Interactions

The three-dimensional shape, or conformation, of 4-(Cyclopropanesulfonyl)aniline is a critical determinant of its physical and biological properties. Conformational analysis helps in identifying the most stable arrangements of atoms in the molecule and the energy barriers between them. For aryl sulfonamides, a key conformational feature is the rotation around the aryl-S bond and the S-N bond.

Intramolecular interactions, such as hydrogen bonds and van der Waals forces, play a significant role in stabilizing specific conformations. In this compound, potential intramolecular hydrogen bonding between the amino group protons and the sulfonyl oxygens could influence the orientation of the cyclopropanesulfonyl group. The planarity of the aniline (B41778) ring and the geometry of the sulfonyl group are also key factors. Computational studies on benzylamine (B48309) have shown that the amino group can adopt different positions relative to the aromatic ring, stabilized by interactions with the aromatic π-system. kcl.ac.uk Similarly, the cyclopropyl (B3062369) ring introduces a degree of rigidity and a specific spatial orientation that can affect intramolecular contacts.

Table 1: Predicted Conformational Data for a Model Aryl Sulfonamide (Note: This table is based on general data for aryl sulfonamides and is intended to be illustrative for this compound, for which specific experimental data is not available.)

| Dihedral Angle | Predicted Value (Degrees) | Energy Barrier (kcal/mol) |

| C-C-S-N | ~90 | 5-10 |

| C-S-N-H | 180 (anti) / 0 (syn) | 2-5 |

Quantum Chemical Calculations for Reactivity Prediction

Quantum chemical calculations are powerful tools for predicting the reactivity of molecules by examining their electronic structure. Methods like Density Functional Theory (DFT) can be used to calculate properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and atomic charges, which provide insights into where a molecule is likely to react.

For substituted anilines, the electron-donating or -withdrawing nature of the substituent on the aromatic ring significantly influences the reactivity of the amino group and the ring itself. nih.govtandfonline.com The cyclopropanesulfonyl group is expected to be strongly electron-withdrawing, which would decrease the electron density on the aniline ring and the basicity of the amino group. Computational studies on substituted anilines have successfully modeled and predicted their metabolic fate, such as N-acetylation, based on calculated physicochemical parameters. nih.govtandfonline.com The partial atomic charge on the amine nitrogen was found to be a key predictor for N-acetylation. tandfonline.com

Understanding the transition state of a reaction is crucial for determining its rate and mechanism. Quantum chemical calculations can model the geometry and energy of transition states for various reactions involving this compound. For instance, in reactions involving the sulfonyl group, such as sulfonyl transfer reactions, the transition state geometry provides insights into the associative or dissociative nature of the mechanism.

Kinetic studies on the reactions of p-nitrophenyl benzenesulfonate (B1194179) with phenoxide ions have used Brønsted-type linear free energy relationships to probe the nature of the transition state. rsc.org These studies, which can be complemented by computational modeling, help in understanding how substituents on the aromatic ring affect the transition state structure. rsc.org For reactions involving sulfonyl chlorides, the mechanism is generally considered to be bimolecular, and computational studies can elucidate the detailed pathways, including the possibility of looser or tighter transition states depending on the electronic nature of the substituents. mdpi.com

Many chemical and biological processes involve radical intermediates. Quantum chemical calculations can help in elucidating the mechanisms of reactions involving such species. Nitrogen-centered radicals are important intermediates in various C-N bond-forming reactions. acs.org Recent studies have explored the generation of aminyl radicals from sulfonamides under transition-metal-free conditions, with radical clock and electron paramagnetic resonance (EPR) experiments supporting the proposed radical coupling pathways. acs.org

The generation of sulfamoyl radicals for the synthesis of sulfonamides has also been investigated, offering a modular approach to this important class of compounds. dtu.dk These computational and experimental studies on related sulfonamides suggest that this compound could potentially participate in radical reactions, either through the aniline nitrogen or potentially involving the sulfonyl group under specific conditions.

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

For this compound, molecular docking studies would be invaluable in predicting its binding affinity and mode of interaction with various biological targets. Sulfonamides are a well-known class of inhibitors for several enzymes, most notably carbonic anhydrases and dihydropteroate (B1496061) synthase (DHPS). nih.govnih.gov

The binding mode of a ligand describes the specific interactions it forms within the active site of an enzyme. These interactions can include hydrogen bonds, ionic interactions, hydrophobic contacts, and π-π stacking.

Table 2: Common Interactions of Sulfonamide Inhibitors in Enzyme Active Sites (Note: This table is based on general data for sulfonamide inhibitors and is intended to be illustrative for this compound.)

| Interaction Type | Interacting Groups on Ligand | Interacting Residues in Enzyme |

| Metal Coordination | Sulfonamide group (N and O atoms) | Zn2+ ion |

| Hydrogen Bonding | Sulfonamide NH, Aniline NH2 | Threonine, Histidine, Glutamine |

| Hydrophobic Interactions | Aromatic ring, Cyclopropyl group | Leucine, Valine, Phenylalanine |

| π-π Stacking | Aromatic ring | Phenylalanine, Tyrosine, Histidine |

Molecular docking and other computational methods can be used to predict the selectivity of a compound for a specific enzyme isoform and to understand the molecular basis of drug resistance.

Selectivity is often achieved by exploiting differences in the amino acid residues of the active sites of different enzymes. By modeling the binding of this compound to various related enzymes, it is possible to predict which one it will inhibit most potently. For example, computational studies on benzenesulfonamide (B165840) derivatives as inhibitors of Vibrio cholerae carbonic anhydrases helped to understand the structural basis for their isoform selectivity. tandfonline.com

Drug resistance often arises from mutations in the target enzyme that reduce the binding affinity of the inhibitor. researchgate.net Molecular docking can be used to model the effect of these mutations. By comparing the binding energy of this compound to the wild-type and mutant enzymes, it is possible to predict whether a particular mutation will lead to resistance. nih.gov Studies on plasmid-borne resistance to sulfonamides have used molecular modeling to show how allosteric mutations can lead to drug resistance, providing a basis for the design of new inhibitors that are less susceptible to resistance. nih.gov

Pharmacokinetic Profile Prediction (Excluding Specific Dosing)

Predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is a critical step in drug discovery. For this compound, computational tools can estimate key parameters that influence its pharmacokinetic profile.

Table 1: Predicted Lipophilicity for this compound

| Parameter | Predicted Value | Significance |

|---|---|---|

| cLogP (Calculated logP) | Not available in cited sources | Predicts the molecule's partitioning between an oily (octanol) and a watery phase. |

Note: Specific in silico logP values from cited literature are not available. The table reflects the type of data generated in such an analysis.

Metabolic stability is a key determinant of a drug's half-life and bioavailability. In vitro assays using liver microsomes, which contain primary drug-metabolizing enzymes like cytochrome P450 (CYP), are standard for predicting how a compound will be cleared in the body. frontiersin.org For aniline derivatives, metabolism often occurs via oxidation or hydroxylation of the aromatic ring. frontiersin.org

The introduction of a cyclopropyl group into a molecule is a known strategy in medicinal chemistry that can enhance metabolic stability. cymitquimica.com This is because the cyclopropyl group itself is generally more resistant to oxidative metabolism compared to more flexible alkyl chains. Therefore, it is predicted that the cyclopropanesulfonyl moiety in this compound may confer a degree of metabolic stability. However, the aniline portion of the molecule remains a potential site for metabolism. frontiersin.org Specific data from liver microsome stability assays for this compound are not publicly documented, but such studies would quantify the rate of its degradation and help identify potential metabolites. researchgate.net

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

SAR and SPR studies investigate how modifications to a chemical structure affect its biological activity and physicochemical properties, respectively. For this compound, these studies are crucial for understanding its potential as a scaffold in drug design.

The behavior of this compound can be modulated by adding or changing substituents on the aniline ring or the cyclopropyl group. For instance, adding electron-withdrawing or electron-donating groups to the aniline ring would alter the electronic properties of the amino group, which could significantly impact its binding affinity to a biological target. The cyclopropanesulfonyl group acts as a key structural and electronic feature, and its replacement with other sulfonyl groups (e.g., methylsulfonyl or phenylsulfonyl) would directly affect properties like solubility, crystal packing, and target engagement.

The utility of this compound has been demonstrated in its use as a chemical intermediate for creating more complex molecules with specific biological functions. In one documented example, it was used as a reactant to synthesize a novel pyrazole (B372694) derivative intended to act as an inhibitor of the ALK5 receptor, which is implicated in the TGF-β signaling pathway. google.comgoogleapis.com This pathway is a target for diseases involving fibrosis and for certain cancers. google.com

Table 2: Use of this compound in the Synthesis of an ALK5 Inhibitor

| Reactant | Resulting Compound | Biological Target |

|---|

Source: Information derived from patent data describing the synthesis of novel kinase inhibitors. google.comgoogleapis.com

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 4-(cyclopropanesulfonyl)aniline displays characteristic absorption bands that confirm its structure.

Key IR absorption bands for this compound include:

N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group.

Aromatic C-H Stretching: Absorption bands typically appear just above 3000 cm⁻¹.

S=O Stretching: Strong absorption bands characteristic of the sulfonyl group (-SO₂-) are observed in the regions of 1300-1350 cm⁻¹ (asymmetric stretch) and 1140-1160 cm⁻¹ (symmetric stretch).

C-N Stretching: This vibration usually appears in the 1250-1350 cm⁻¹ range.

Aromatic C=C Bending: These vibrations give rise to bands in the 1450-1600 cm⁻¹ region.

Cyclopropyl (B3062369) C-H Stretching: These are typically observed around 3100 cm⁻¹.

The presence of these specific bands in the IR spectrum provides strong evidence for the presence of the aniline (B41778) and cyclopropanesulfonyl moieties within the molecule.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H Stretch (asymmetric) | 3400 - 3500 |

| N-H Stretch (symmetric) | 3300 - 3400 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Cyclopropyl C-H Stretch | ~3100 |

| S=O Stretch (asymmetric) | 1300 - 1350 |

| S=O Stretch (symmetric) | 1140 - 1160 |

| C-N Stretch | 1250 - 1350 |

| Aromatic C=C Bend | 1450 - 1600 |

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. For this compound, the molecular weight is 197.26 g/mol . sigmaaldrich.comsigmaaldrich.com

In a typical mass spectrum of this compound, the molecular ion peak ([M]⁺) would be observed at m/z 197. In positive ion mode, a protonated molecule ([M+H]⁺) would be seen at m/z 198. Common fragmentation patterns may involve the loss of the cyclopropyl group or cleavage of the C-S or S-N bonds, leading to characteristic fragment ions that help to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule with high accuracy. researchgate.net

Chromatographic Methods for Purity and Separation

Chromatographic techniques are essential for verifying the purity of this compound and for its separation from starting materials, byproducts, and other impurities that may arise during its synthesis.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile and thermally sensitive compounds like this compound. A reverse-phase HPLC method is the most common approach for aniline derivatives. wikipedia.org In this mode, a non-polar stationary phase is used with a polar mobile phase.

While a specific, validated HPLC method for this compound is not widely published, a suitable method can be extrapolated from established procedures for similar aromatic sulfonamides and anilines. nih.govresearchgate.net A C18 column is a common choice for the stationary phase due to its hydrophobic nature, which allows for effective separation of a wide range of organic molecules. youtube.comyoutube.com

The mobile phase would typically consist of a mixture of water and a polar organic solvent, such as acetonitrile (B52724) or methanol. wikipedia.orgyoutube.com The proportion of the organic solvent is a critical parameter that can be adjusted to optimize the retention time and resolution of the analyte. A higher percentage of the organic modifier generally leads to a shorter retention time. youtube.com To ensure good peak shape and prevent tailing, a small amount of an acid, such as formic acid or acetic acid, is often added to the mobile phase. vcu.edu Detection is commonly achieved using a UV detector, as the aromatic ring in this compound will absorb UV light. nih.gov

A hypothetical HPLC method for the analysis of this compound is presented in the table below.

| Parameter | Value |

| Stationary Phase | C18 (Octadecylsilane), 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient (e.g., 25 °C) |

| Detection Wavelength | ~254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds. While anilines can be thermolabile, GC-MS can be employed for the analysis of this compound, provided that appropriate conditions are used to prevent degradation in the injector and column. libretexts.org

In GC-MS, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in the gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint of the molecule, allowing for its identification. Electron ionization (EI) is a common ionization technique that uses a high-energy electron beam to ionize the sample, often leading to extensive fragmentation that is useful for structural elucidation. libretexts.orgwikipedia.org

A summary of expected GC-MS parameters and potential fragmentation is provided below.

| Parameter | Value/Description |

| GC Column | Capillary column (e.g., DB-5 or equivalent) |

| Injector Temperature | Optimized to ensure volatilization without degradation |

| Oven Temperature Program | Ramped to achieve separation from impurities |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Expected Key Fragments | [M]+• (molecular ion), [M-SO2]+•, fragments corresponding to the aniline and cyclopropyl groups |

X-ray Crystallography for Solid-State Structure Determination

As of the latest available data, a specific crystal structure for this compound has not been deposited in public databases. However, the crystal structures of related aniline and sulfonamide compounds have been reported. iucr.orgmdpi.com For instance, the crystal structure of 2-(phenylsulfanyl)aniline reveals details about the conformation of the aniline and phenyl rings and the presence of intermolecular hydrogen bonds. iucr.orgresearchgate.net

To obtain the crystal structure of this compound, single crystals of high quality would need to be grown. This is often a trial-and-error process involving the slow evaporation of a solvent from a saturated solution of the compound. Once suitable crystals are obtained, they are irradiated with X-rays, and the resulting diffraction pattern is used to solve and refine the crystal structure.

The expected structural information from a successful X-ray crystallographic analysis would include:

The precise bond lengths and angles of the cyclopropanesulfonyl and aniline moieties.

The dihedral angle between the plane of the phenyl ring and the sulfonyl group.

The conformation of the cyclopropyl ring.

The nature of intermolecular interactions, such as hydrogen bonds involving the amine and sulfonyl groups, which dictate the crystal packing.

The table below outlines the type of data that would be generated from an X-ray crystallographic analysis.

| Parameter | Description |

| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry elements of the crystal. |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |

| Atomic Coordinates | The x, y, and z coordinates of each atom in the asymmetric unit. |

| Bond Lengths & Angles | Precise measurements of the distances between bonded atoms and the angles between bonds. |

| Torsion Angles | The dihedral angles that define the conformation of the molecule. |

Applications in Chemical Biology and Materials Science Non Medical

Role as Chemical Probes and Tool Compounds

While specific, extensively documented applications of 4-(Cyclopropanesulfonyl)aniline as a chemical probe are still emerging, its structure is analogous to other aniline (B41778) derivatives that serve as valuable tool compounds in chemical biology. Chemical probes are small molecules used to study and manipulate biological systems by interacting with specific targets like proteins. The aniline functional group is a common feature in many biologically active molecules and can be readily modified to incorporate reporter tags (like biotin) or reactive groups for target identification.

For instance, derivatives like Biotin-aniline are utilized as probes to label nucleic acids and proteins, enabling the study of their subcellular location and interactions. The sulfonyl group in this compound can influence its solubility, cell permeability, and binding interactions, properties that are critical for the development of effective chemical probes. Researchers design such probes to exhibit high potency and selectivity for their intended biological target, which allows for the interrogation of its function in a cellular context. The development of a chemical probe from a compound like this compound would involve iterative chemical synthesis and biological testing to optimize its performance as a research tool.

Synthetic Intermediates for Complex Organic Molecules

The primary and most established role of this compound in the non-medical field is as a versatile synthetic intermediate. Its bifunctional nature—possessing both a nucleophilic aniline group and a robust sulfonyl substituent—allows it to be a foundational building block for more complex organic structures.

The aniline portion can undergo a wide array of chemical transformations, including diazotization, acylation, alkylation, and various coupling reactions. These reactions are fundamental in organic synthesis for constructing larger molecules. For example, aniline derivatives are crucial precursors for synthesizing bioactive molecules and materials used in catalysis. The cyclopropanesulfonyl group, while generally stable, influences the electronic properties of the aromatic ring and can impart unique conformational constraints and solubility characteristics to the final products. Compounds with similar structures, such as 4-(Cyclopentylsulfanyl)aniline hydrochloride, are explicitly used as building blocks for creating more elaborate organic molecules for research in chemistry and biology.

Development of Functional Materials

The incorporation of this compound into larger molecular architectures is a key strategy for developing novel functional materials with tailored properties for specific applications in materials science.

Aniline and its derivatives are the primary monomers for the synthesis of polyaniline (PANI), a well-known conducting polymer. By using substituted anilines like this compound as monomers or co-monomers, the properties of the resulting polymer can be precisely tuned. The chemical oxidative polymerization of aniline is a common method for producing PANI on a large scale.

The introduction of the cyclopropanesulfonyl group onto the polymer backbone can influence several key characteristics:

Solubility: The substituent can enhance the polymer's solubility in common organic solvents, which is a significant advantage for processing and film formation.

Morphology: The nature of the substituent can alter the surface morphology of the polymer, affecting its physical and electronic properties.

Electrical Conductivity: While the sulfonyl group is electron-withdrawing and might decrease the inherent conductivity of the polyaniline backbone, it can also promote self-doping, potentially enhancing electrochemical activity in different pH environments.

These modified polymers have potential applications in anti-corrosion coatings, where conductive polymers like PANI can provide protection to underlying metals.

The electrical properties of polymers derived from aniline compounds make them excellent candidates for use in chemical sensors. Thin films of these polymers can be designed to interact with specific analytes, causing a measurable change in their electrical resistance or other properties.

Polymers synthesized from substituted anilines can be used to detect various substances, including moisture and ammonia (B1221849). The selectivity and sensitivity of these sensors are highly dependent on the chemical structure of the polymer. By incorporating the 4-(cyclopropanesulfonyl) group, it may be possible to create sensors with a unique affinity for certain analytes, as the sulfonyl group can participate in specific intermolecular interactions, such as hydrogen bonding. The development of such sensors involves depositing the polymer as a thin film and then testing its response to different chemical vapors or solutions.

Catalysis and Reaction Methodologies

In the realm of catalysis, anilines are more often the substrates or products of catalytic reactions rather than catalysts themselves. For example, a major industrial process is the catalytic hydrogenation of nitrobenzene to produce aniline.

This compound can serve as a key substrate in developing and optimizing new catalytic methodologies. The synthesis of sulfones, for instance, often requires specific catalytic conditions. Recent advances have focused on mild reaction protocols, such as photoredox catalysis, for the sulfonylation of anilines. These methods are crucial for the late-stage functionalization of complex molecules.

Furthermore, novel strategies are continuously being developed for the synthesis of aniline derivatives from alternative feedstocks. One such strategy involves a dehydrogenation-amination-dehydrogenation sequence to produce anilines from cyclohexanol using platinum-based catalysts. This compound could be a target molecule for such innovative, greener synthetic routes, providing a valuable case study for testing the efficiency and scope of new catalysts and reaction pathways.

Future Research Directions and Unexplored Avenues

Green Chemistry Approaches for Synthesis

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, offer a fertile ground for innovation in the synthesis of 4-(cyclopropanesulfonyl)aniline and related sulfonamides. nih.gov Current synthetic routes often rely on traditional methods that may involve hazardous reagents and generate significant waste. google.com Future research should prioritize the development of more environmentally benign and efficient synthetic strategies.

Key areas of focus include:

Solvent-Free and Aqueous Synthesis: Investigating solvent-free reaction conditions or the use of water as a green solvent can dramatically reduce the environmental impact of the synthesis. researchgate.netresearchgate.netnih.gov Research into microwave-assisted or ultrasound-assisted synthesis in aqueous media has shown promise for other sulfonamides and could be adapted for this compound. nih.gov

Catalytic Methods: The development of novel catalysts can lead to more efficient and selective reactions. This includes exploring metal-free catalytic systems, such as those employing eosin (B541160) Y for photoredox catalysis or iodine-based mediators, to avoid the use of transition metals. thieme-connect.com Manganese-catalyzed N-alkylation of sulfonamides using alcohols as green alkylating agents is another promising avenue. organic-chemistry.org

Alternative Reagents: Replacing hazardous reagents is a cornerstone of green chemistry. For instance, the use of stable and less hazardous sulfur dioxide surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) can provide a safer alternative for introducing the sulfonyl group. thieme-connect.com Similarly, exploring the use of N-silylamines in reactions with sulfonyl chlorides can offer a convenient and potentially solvent-free route to sulfonamides. nih.gov

Process Intensification: Adopting continuous flow processes can offer better control over reaction parameters, improve safety, and reduce waste compared to traditional batch processes. nih.gov

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Sulfonamides

| Feature | Traditional Synthesis | Green Chemistry Approaches |

| Solvents | Often uses hazardous organic solvents. | Prioritizes solvent-free conditions, water, or other green solvents. researchgate.netresearchgate.net |

| Catalysts | May involve heavy metal catalysts. | Explores metal-free, photoredox, and biocatalysts. thieme-connect.com |

| Reagents | Can utilize hazardous reagents like excess trifluoroacetic acid. google.com | Focuses on safer alternatives like DABSO and N-silylamines. thieme-connect.comnih.gov |

| Energy Input | Often requires high temperatures and long reaction times. | Utilizes microwave or ultrasound assistance for faster, more efficient reactions. nih.gov |

| Waste | Can generate significant amounts of chemical waste. epa.gov | Aims to minimize waste through atom economy and catalytic processes. nih.gov |

Advanced Materials Integration and Performance Enhancement

The unique structural and electronic properties of the cyclopropanesulfonyl group suggest that this compound could be a valuable component in the design of advanced materials. Future research should explore its integration into various material systems to enhance their performance and create novel functionalities.

Potential areas for investigation include:

Polymer Chemistry: Incorporating this compound into polymer backbones or as a functional pendant group could impart desirable properties such as improved thermal stability, altered solubility, and enhanced mechanical strength. The sulfonamide group is known to be a feature in various polymers. nih.gov

Organic Electronics: The electron-withdrawing nature of the cyclopropanesulfonyl group could be leveraged in the design of new organic electronic materials. Research into its use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) may reveal interesting properties.

Supramolecular Chemistry: The aniline (B41778) and sulfonyl groups can participate in hydrogen bonding and other non-covalent interactions, making this compound a candidate for building complex supramolecular architectures. nih.gov Its integration into systems like cyclodextrins or cycloparaphenylenes could lead to new host-guest complexes with applications in sensing, catalysis, and drug delivery. rsc.orgnih.gov

Functionalized Surfaces and Nanomaterials: Grafting this compound onto surfaces or nanoparticles could modify their properties for applications in areas like chromatography, catalysis, and biomedical imaging.

Mechanistic Insights into Novel Reactivity Patterns

A deeper understanding of the reactivity of this compound is crucial for its effective utilization in synthesis and materials science. While the general reactivity of anilines and sulfonamides is well-established, the influence of the cyclopropyl (B3062369) group introduces unique electronic and steric effects that warrant further investigation.

Future research should focus on:

Computational Studies: Theoretical calculations, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, bond energies, and reaction pathways of this compound. nih.govnih.gov These studies can help to rationalize observed reactivity and predict new reaction outcomes.

Kinetics and Mechanistic Elucidation: Detailed kinetic studies of reactions involving this compound can help to elucidate reaction mechanisms. nih.gov Techniques such as in-situ spectroscopy and isotopic labeling can be employed to track the progress of reactions and identify key intermediates. For example, studying the nucleophilic substitution reaction of dansyl chloride with aniline using paper spray ionization mass spectrometry has provided insights into accelerated reaction rates in microdroplets. nih.gov

Unusual Reaction Pathways: The strained cyclopropyl ring may participate in unexpected reactions under certain conditions. Investigating its behavior under thermal, photochemical, or catalytic stress could reveal novel rearrangement or ring-opening reactions, expanding the synthetic utility of this compound.

Expanding the Chemical Space of Cyclopropylsulfonamide Derivatives

The core structure of this compound serves as a scaffold for the synthesis of a wide array of new derivatives with potentially valuable properties. A systematic exploration of this chemical space could lead to the discovery of new drug candidates, agrochemicals, and functional materials.

Key strategies for expanding the chemical space include:

Functionalization of the Aniline Moiety: The amino group of this compound is a prime site for derivatization. Reactions such as acylation, alkylation, and diazotization followed by coupling can be used to introduce a wide variety of functional groups. nih.gov For instance, reacting it with chlorodinitro- or dichlorodinitrobenzofuroxans leads to new complex heterocyclic structures. documentsdelivered.com

Modification of the Phenyl Ring: Electrophilic aromatic substitution reactions on the phenyl ring can be explored to introduce additional substituents, further tuning the electronic and steric properties of the molecule.

Synthesis of Analogs with Different Linkers: Replacing the direct bond between the phenyl ring and the sulfonyl group with different linkers could lead to new classes of compounds with altered flexibility and conformational preferences.

Structure-Activity Relationship (SAR) Studies: For derivatives showing biological activity, systematic SAR studies are essential to understand how structural modifications influence their potency and selectivity. researchgate.netopenaccesspub.orgscilit.comresearchgate.netnih.gov This knowledge is critical for the rational design of more effective compounds. The synthesis of diverse libraries of cyclopropane-containing amides has been shown to be a fruitful approach for discovering new bioactive molecules. mdpi.com

Table 2: Potential Areas for Derivative Synthesis and Application

| Derivative Class | Synthetic Strategy | Potential Applications |

| N-Acylated Derivatives | Reaction of the amino group with acyl chlorides or anhydrides. | Pharmaceuticals, functional polymers. |

| N-Alkylated Derivatives | Reaction of the amino group with alkyl halides. | Agrochemicals, material science. |

| Azo-Coupled Derivatives | Diazotization of the amino group followed by coupling with activated aromatic compounds. | Dyes and pigments, molecular switches. |

| Halogenated Derivatives | Electrophilic halogenation of the aromatic ring. | Synthetic intermediates, flame retardants. |

| Heterocyclic Conjugates | Condensation reactions with heterocyclic precursors. | Medicinal chemistry, organic electronics. rsc.orgnih.govmdpi.com |

常见问题

Basic: What are the common synthetic routes for 4-(Cyclopropanesulfonyl)aniline, and how can reaction conditions be optimized for yield?

Methodological Answer:

Synthesis typically involves sulfonylation of aniline derivatives. A validated approach includes coupling cyclopropanesulfonyl chloride with 4-nitroaniline under basic conditions (e.g., pyridine or triethylamine), followed by catalytic hydrogenation to reduce the nitro group to an amine. Optimization focuses on solvent choice (e.g., dichloromethane or THF), temperature control (0–25°C), and stoichiometric ratios (1:1.2 sulfonyl chloride to aniline). Electrochemical methods, such as oxidative coupling of sulfonates with aryl halides, may also be applicable, leveraging controlled potentials to minimize side reactions . Yield improvements often require inert atmospheres (N₂/Ar) and moisture-free conditions to prevent hydrolysis of the sulfonyl chloride.

Basic: How does the cyclopropanesulfonyl substituent influence the electronic properties of the aniline moiety compared to other sulfonyl groups?

Methodological Answer:

The cyclopropane ring introduces strain and electron-withdrawing effects via conjugation with the sulfonyl group. Comparative studies using Hammett σ constants or DFT calculations reveal that cyclopropanesulfonyl groups exhibit stronger electron-withdrawing effects than linear alkylsulfonyl substituents. This reduces the electron density on the aniline nitrogen, lowering basicity (pKa ~2–3 vs. unsubstituted aniline’s pKa ~4.6). UV-Vis spectroscopy and cyclic voltammetry can quantify these effects by tracking shifts in absorption maxima or oxidation potentials .

Advanced: What advanced spectroscopic and crystallographic techniques are employed to resolve the molecular structure of this compound?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Crystals grown via slow evaporation in ethanol/water mixtures (1:1) at 4°C provide high-resolution data, enabling precise bond-length/angle measurements. Hirshfeld surface analysis complements SC-XRD by mapping intermolecular interactions (e.g., hydrogen bonds between sulfonyl oxygen and amine groups). Solid-state NMR (¹³C CP/MAS) further probes local electronic environments, particularly the cyclopropane ring’s strain and sulfonyl group geometry .

Advanced: How can electrochemical studies inform the oxidation pathways and stability of this compound derivatives?

Methodological Answer:

Cyclic voltammetry (CV) in acetonitrile/water mixtures (50:50 v/v) reveals irreversible oxidation peaks (~0.8–1.2 V vs. Ag/AgCl) due to amine oxidation. Differential pulse voltammetry (DPV) quantifies electron transfer (n ≈1.2), indicating radical cation intermediates. Stability studies under varying pH (2–12) and temperature (25–60°C) correlate degradation rates with sulfonyl group hydrolysis. Controlled-potential electrolysis coupled with LC-MS identifies byproducts (e.g., sulfonic acids or dimerized species), guiding synthetic pathway refinement .

Basic: What are the key considerations for handling and storing this compound in laboratory settings?

Methodological Answer:

The compound is moisture-sensitive and prone to hydrolysis. Storage in amber glass vials under inert gas (Ar) at –20°C minimizes degradation. Handling requires PPE (gloves, goggles) due to potential methemoglobinemia risks (common to aromatic amines). Solubility in DMSO or DMF (~50 mg/mL) facilitates aliquot preparation. Stability tests via TLC or HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) monitor purity over time .

Advanced: How do computational methods like DFT contribute to understanding the reactivity and electronic structure of this compound?

Methodological Answer:

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the molecule’s geometry, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential surfaces. These predict nucleophilic/electrophilic sites and regioselectivity in reactions. Transition-state analysis (IRC calculations) maps energy barriers for sulfonyl group hydrolysis or cyclopropane ring-opening. Comparative studies with substituents (e.g., methylsulfonyl) validate experimental spectroscopic data and reaction outcomes .

Basic: What analytical methods (e.g., HPLC, NMR) are most effective in assessing the purity and composition of this compound?

Methodological Answer:

Reverse-phase HPLC (C18 column, 254 nm UV detection) with a mobile phase of 0.1% formic acid in H₂O/MeCN (70:30) resolves impurities (e.g., unreacted aniline or sulfonic acid byproducts). Quantitative ¹H NMR (DMSO-d₆, 400 MHz) integrates aromatic (δ 7.2–7.8 ppm) and cyclopropane (δ 1.2–1.5 ppm) protons against an internal standard (e.g., TMS). High-resolution mass spectrometry (HRMS-ESI) confirms molecular ion [M+H]⁺ at m/z 212.0694 (C₉H₁₁NO₂S) .

Advanced: What strategies are used to address contradictions in reported synthetic yields or spectroscopic data for this compound across different studies?

Methodological Answer:

Discrepancies arise from solvent polarity effects, catalyst purity, or detection limits. Systematic replication under standardized conditions (e.g., IUPAC-recommended protocols) isolates variables. Cross-validation via multiple techniques (e.g., SC-XRD for structure, CV for redox behavior) resolves conflicting data. Meta-analyses of reaction databases (Reaxys, SciFinder) identify trends, while controlled experiments (e.g., isotopic labeling) trace mechanistic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。